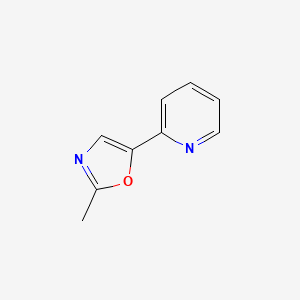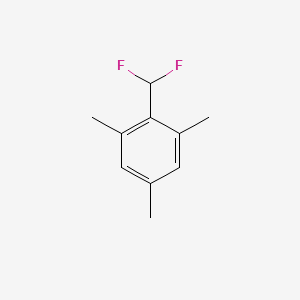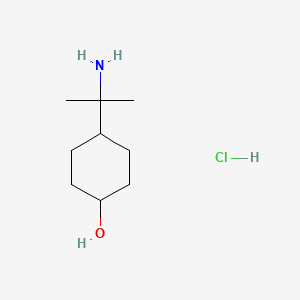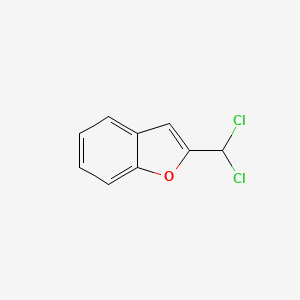
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is an organophosphorus compound with the molecular formula C14H15OP. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties. The compound is characterized by the presence of a phosphine oxide group attached to a hydroxyphenyl and two p-tolyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide typically involves the reaction of di-p-tolylphosphine with an oxidizing agent. One common method is the oxidation of di-p-tolylphosphine using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar oxidation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to di-p-tolylphosphine under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Di-p-tolylphosphine.
Substitution Products: Various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyphenyl)di-p-tolylphosphine Oxide involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group acts as a strong electron donor, facilitating various catalytic processes. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Di-p-tolylphosphine Oxide: Lacks the hydroxy group, making it less versatile in hydrogen bonding interactions.
(2-Hydroxyphenyl)diphenylphosphine Oxide: Similar structure but with phenyl groups instead of p-tolyl groups, affecting its steric and electronic properties.
Uniqueness
(2-Hydroxyphenyl)di-p-tolylphosphine Oxide is unique due to the presence of both hydroxy and p-tolyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C20H19O2P |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
2-bis(4-methylphenyl)phosphorylphenol |
InChI |
InChI=1S/C20H19O2P/c1-15-7-11-17(12-8-15)23(22,18-13-9-16(2)10-14-18)20-6-4-3-5-19(20)21/h3-14,21H,1-2H3 |
Clave InChI |
ARLGHQFTJQWQNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3-[(S)-2-(Boc-amino)-3-hydroxypropyl]-2-piperidone](/img/structure/B13693904.png)





![[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide,chlororuthenium(1+),1-methyl-4-propan-2-ylbenzene](/img/structure/B13693935.png)
![1-[3-Hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13693938.png)

